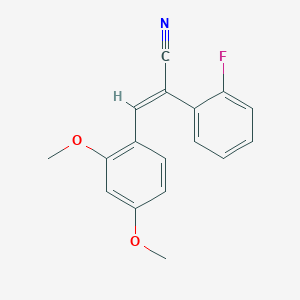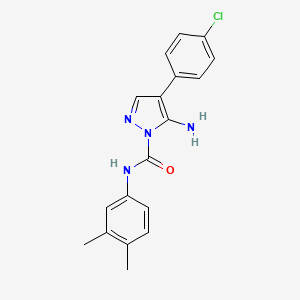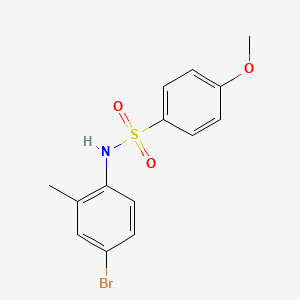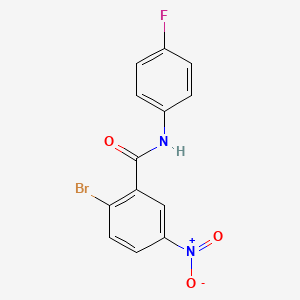
3-(2,4-dimethoxyphenyl)-2-(2-fluorophenyl)acrylonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,4-dimethoxyphenyl)-2-(2-fluorophenyl)acrylonitrile, also known as DMF-DFA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. DMF-DFA is a member of the acrylonitrile family and has been found to exhibit potent inhibitory activity against various enzymes and receptors. In
作用机制
The mechanism of action of 3-(2,4-dimethoxyphenyl)-2-(2-fluorophenyl)acrylonitrile is not fully understood. However, studies have suggested that 3-(2,4-dimethoxyphenyl)-2-(2-fluorophenyl)acrylonitrile may act as a competitive inhibitor of enzymes and receptors. 3-(2,4-dimethoxyphenyl)-2-(2-fluorophenyl)acrylonitrile may bind to the active site of enzymes and receptors, preventing the binding of their substrates and ligands.
Biochemical and Physiological Effects
3-(2,4-dimethoxyphenyl)-2-(2-fluorophenyl)acrylonitrile has been found to exhibit various biochemical and physiological effects. Studies have shown that 3-(2,4-dimethoxyphenyl)-2-(2-fluorophenyl)acrylonitrile can increase the levels of acetylcholine in the brain, leading to improved cognitive function. 3-(2,4-dimethoxyphenyl)-2-(2-fluorophenyl)acrylonitrile has also been found to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
实验室实验的优点和局限性
3-(2,4-dimethoxyphenyl)-2-(2-fluorophenyl)acrylonitrile has several advantages and limitations for lab experiments. One advantage is its potent inhibitory activity against enzymes and receptors, making it a valuable tool for studying their functions. However, one limitation is its low solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for the research of 3-(2,4-dimethoxyphenyl)-2-(2-fluorophenyl)acrylonitrile. One direction is to explore its potential as a treatment for Alzheimer's disease, a neurodegenerative disease that is characterized by a decrease in acetylcholine levels in the brain. Another direction is to investigate its potential as an anti-inflammatory agent for the treatment of inflammatory diseases, such as rheumatoid arthritis. Additionally, further studies are needed to fully understand the mechanism of action of 3-(2,4-dimethoxyphenyl)-2-(2-fluorophenyl)acrylonitrile and to identify other enzymes and receptors that it may inhibit.
合成方法
3-(2,4-dimethoxyphenyl)-2-(2-fluorophenyl)acrylonitrile can be synthesized using a multi-step reaction process. The first step involves the preparation of 2,4-dimethoxybenzaldehyde by reacting 2,4-dimethoxybenzene with chloroacetaldehyde in the presence of a base. The second step involves the synthesis of 2-fluorobenzaldehyde by reacting 2-fluorobenzene with chloroacetaldehyde in the presence of a base. The final step involves the reaction of 2,4-dimethoxybenzaldehyde and 2-fluorobenzaldehyde with malononitrile in the presence of a base to yield 3-(2,4-dimethoxyphenyl)-2-(2-fluorophenyl)acrylonitrile.
科学研究应用
3-(2,4-dimethoxyphenyl)-2-(2-fluorophenyl)acrylonitrile has been found to exhibit potent inhibitory activity against various enzymes and receptors, making it a promising candidate for medicinal chemistry research. Studies have shown that 3-(2,4-dimethoxyphenyl)-2-(2-fluorophenyl)acrylonitrile has inhibitory activity against acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. 3-(2,4-dimethoxyphenyl)-2-(2-fluorophenyl)acrylonitrile has also been found to exhibit inhibitory activity against the adenosine A1 receptor, a G protein-coupled receptor that is involved in the regulation of neurotransmitter release.
属性
IUPAC Name |
(E)-3-(2,4-dimethoxyphenyl)-2-(2-fluorophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO2/c1-20-14-8-7-12(17(10-14)21-2)9-13(11-19)15-5-3-4-6-16(15)18/h3-10H,1-2H3/b13-9- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQQXFEIPCRNEAU-LCYFTJDESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=C(C#N)C2=CC=CC=C2F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C(/C#N)\C2=CC=CC=C2F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2,4-dimethoxyphenyl)-2-(2-fluorophenyl)prop-2-enenitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(1,3,4-thiadiazol-2-ylamino)carbonyl]phenyl acetate](/img/structure/B5755602.png)
![methyl 4-[(2-iodophenyl)amino]-4-oxobutanoate](/img/structure/B5755624.png)

![methyl 4-ethyl-5-methyl-2-{[(4-morpholinylamino)carbonothioyl]amino}-3-thiophenecarboxylate](/img/structure/B5755634.png)
![1'-butyl-7'-chlorospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5755638.png)

![1-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,3-benzotriazole-5-carboxamide](/img/structure/B5755647.png)

![N-[4-(benzoylamino)-3-methylphenyl]-2-thiophenecarboxamide](/img/structure/B5755659.png)



![2,5-dichloro-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5755694.png)
![N-(2-chlorophenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5755702.png)